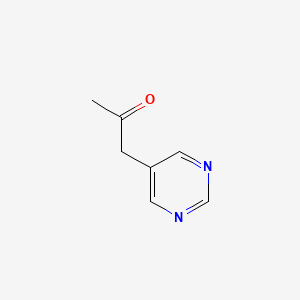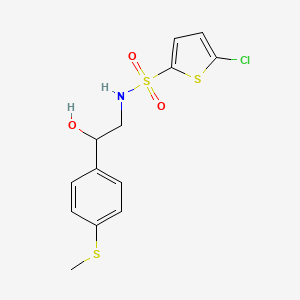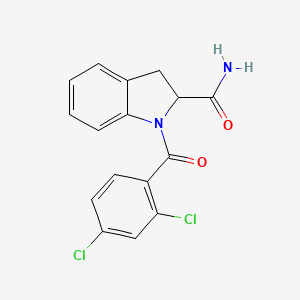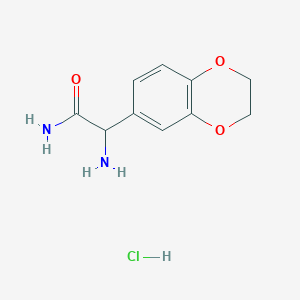
1-(Pyrimidin-5-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-5-yl)propan-2-one is a chemical compound with the molecular weight of 136.15 . It is a solid substance at room temperature . The IUPAC name for this compound is 1-(5-pyrimidinyl)-1-propanone .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which are structurally similar to this compound, has been a topic of interest in the field of organic chemistry . Various methods have been proposed, including oxidative annulation involving anilines, aryl ketones, and DMSO , as well as a ZnCl2-catalyzed three-component coupling reaction . Another method involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid .
Chemical Reactions Analysis
Pyrimidinamine derivatives, which are structurally related to this compound, undergo various chemical reactions. These include oxidative dehydrogenation/annulation/oxidative aromatization , and a copper-catalyzed cyclization of ketones with nitriles . Another reaction involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 136.15 and a linear formula of C7H8N2O . The compound is stored under an inert atmosphere at room temperature .
Applications De Recherche Scientifique
Anticancer Activity
A derivative synthesized using a microwave-assisted method displayed potent anticancer activity through its function as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound exhibited stronger activity and less DNA toxicity compared to etoposide, a known topoisomerase II poison, demonstrating caspase 3-independent anticancer activity (Jeon et al., 2017).
Fibroblast Growth Factor Receptor Inhibition
N-aryl-N'-pyrimidin-4-yl ureas were optimized to yield potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, with significant antitumor activity observed in bladder cancer xenograft models. This supports the therapeutic potential of these compounds as new anticancer agents (Guagnano et al., 2011).
Antioxidant Properties
Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant activity, showing promising results compared to butylated hydroxytoluene. The antioxidant potency was influenced by the alkyl fragment attached to 2‐(pyrimidin‐2‐yl)ethanol (Rani et al., 2012).
Kinase Inhibitory and Cellular Effects
Meriolins, synthesized as hybrids between meridianins and variolins, displayed potent inhibitory activities toward cyclin-dependent kinases (CDKs) and antiproliferative and proapoptotic effects in cultured cells. Their CDK inhibitory activity correlated with their proapoptotic efficacy, making them promising pharmacological agents (Echalier et al., 2008).
DNA Interaction and Amplification
Studies on phleomycin amplifiers have demonstrated their interaction with DNA through intercalation, correlating with their biological amplification activity. This provides insights into the molecular basis for anticancer drug amplification (Strekowski et al., 1986).
Synthesis of Anticancer Agents
Rapid synthesis of fluorinated coumarin–pyrimidine hybrids under microwave irradiation yielded compounds with significant anticancer activity against human cancer cell lines, demonstrating the potential for these compounds as new anticancer agents (Hosamani et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyrimidin-5-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-7-3-8-5-9-4-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZIRMBIYZYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)


![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)

![Methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)



![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)
![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)
![7-cycloheptyl-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2714168.png)
